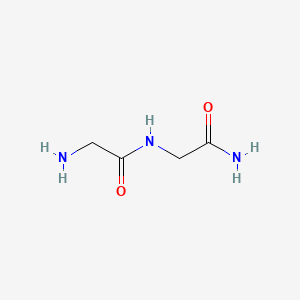

Glycylglycinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

20238-94-2 |

|---|---|

Molecular Formula |

C4H9N3O2 |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

2-amino-N-(2-amino-2-oxoethyl)acetamide |

InChI |

InChI=1S/C4H9N3O2/c5-1-4(9)7-2-3(6)8/h1-2,5H2,(H2,6,8)(H,7,9) |

InChI Key |

DJGACOXTAHQLTD-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NCC(=O)N)N |

sequence |

GG |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Glycylglycinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycylglycinamide, a dipeptide amide, serves as a fundamental building block in peptide chemistry and holds relevance in various research and development applications, including its use as a simple model for studying peptide structure and reactivity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a valuable resource for its application in laboratory and drug development settings. The information is presented to facilitate easy access to quantitative data and to provide detailed methodologies for the experimental determination of these key characteristics.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources, a significant portion is based on computational predictions and should be interpreted accordingly.

| Property | Value | Data Type | Reference |

| IUPAC Name | 2-amino-N-(2-amino-2-oxoethyl)acetamide | - | [1] |

| CAS Number | 20238-94-2 | - | [1][2] |

| Molecular Formula | C4H9N3O2 | - | [1][2] |

| Molecular Weight | 131.13 g/mol | Computed | |

| Melting Point | Data not available | - | |

| Boiling Point | Data not available | - | |

| Aqueous Solubility | Data not available | - | |

| pKa (amino group) | Data not available | - | |

| logP (Octanol-Water) | -1.3 | Computed (XLogP3) | |

| Hydrogen Bond Donors | 3 | Computed | |

| Hydrogen Bond Acceptors | 3 | Computed | |

| Rotatable Bonds | 3 | Computed |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the methodologies for key experiments.

Determination of Melting Point

The melting point of a peptide is a critical indicator of its purity and thermal stability.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (liquefaction) are recorded as the melting range. For pure crystalline solids, this range is typically narrow.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences a compound's bioavailability and formulation.

Methodology: Shake-Flask Method

-

Equilibrium System Preparation: An excess amount of this compound is added to a known volume of purified water (or a specific buffer system) in a sealed, thermostatted vessel.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant is carefully removed, and the concentration of dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectroscopic method.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and biological interactions.

Methodology: Potentiometric Titration

-

Solution Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

-

Titration Setup: The solution is placed in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to protonate all basic groups, and then back-titrated with a standardized strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the curve.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

The following diagrams illustrate key experimental workflows relevant to the characterization of this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of Glycylglycinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of glycylglycinamide (Gly-Gly-NH₂), a dipeptide amide of significant interest in biochemical and pharmaceutical research. This document details established methodologies, presents quantitative data for process evaluation, and includes detailed experimental protocols and workflow visualizations to aid in the practical application of these techniques.

Synthesis of this compound

The chemical synthesis of this compound is most commonly achieved through the coupling of a glycine residue with a protected amino group to a glycinamide moiety. This process requires the use of protecting groups to prevent unwanted side reactions and a coupling agent to facilitate the formation of the amide bond.

A prevalent strategy involves the reaction of an N-protected glycine, such as tert-butyloxycarbonyl-glycine (Boc-Gly) or benzyloxycarbonyl-glycine (Cbz-Gly), with glycinamide hydrochloride in the presence of a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) and an additive such as 1-hydroxybenzotriazole (HOBt) to minimize racemization. The synthesis workflow can be conceptualized as a three-stage process: activation of the protected glycine, coupling with glycinamide, and subsequent deprotection of the N-terminal.

Spectroscopic analysis of Glycylglycinamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of glycylglycinamide, a dipeptide of significant interest in biochemical and pharmaceutical research. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the characterization of peptides and other small molecules.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in D₂O

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H₂N-CH₂ - | ~3.88 | s | - |

| -CO-NH-CH₂ - | ~3.83 | s | - |

Note: In an aqueous solvent like D₂O, the protons of the amine (NH₂) and amide (NH) groups will exchange with deuterium and therefore are typically not observed in the ¹H NMR spectrum. The two methylene groups (CH₂) are chemically distinct and are expected to appear as singlets due to the absence of adjacent protons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

| Carbon Atom | Chemical Shift (δ, ppm) |

| H₂N-C H₂- | ~41 |

| -CO-NH-C H₂- | ~43 |

| -C O-NH- | ~172 |

| -C O-NH₂ | ~177 |

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for Solid this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 - 3400 | N-H stretch | Amine (NH₂) and Amide (N-H) |

| ~3000 - 3100 | C-H stretch | Methylene (CH₂) |

| ~1680 - 1640 | C=O stretch (Amide I) | Amide |

| ~1640 - 1550 | N-H bend (Amide II) | Amide |

| ~1550 - 1480 | N-H bend | Amine (NH₂) |

| ~1420 | C-H bend (scissoring) | Methylene (CH₂) |

| ~1250 | C-N stretch | Amide |

Mass Spectrometry (MS)

Table 4: Predicted m/z Values for Key Fragments of this compound in ESI-MS

| Fragment Ion | Structure | Predicted m/z |

| [M+H]⁺ | [C₄H₉N₃O₂ + H]⁺ | 132.07 |

| b₂ | [H₂N-CH₂-CO-NH-CH₂-CO]⁺ | 115.05 |

| y₁ | [H₂N-CH₂-CONH₂ + H]⁺ | 75.06 |

| a₂ | [b₂ - CO]⁺ | 87.06 |

| Immonium ion (Gly) | [H₂N=CH₂]⁺ | 30.03 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved. Transfer the solution to a standard 5 mm NMR tube.[1]

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 25 °C.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the desired signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Reference the spectrum to the residual HDO peak at approximately 4.79 ppm.

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg in 0.6-0.7 mL D₂O) may be required for a better signal-to-noise ratio in a shorter acquisition time.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 25 °C.

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).[2][3]

-

Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase the spectrum and perform baseline correction. The spectrum can be referenced externally using a known standard or internally if a reference compound is added.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Solid State):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition and Processing: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system. To promote protonation, a small amount of formic acid (0.1% v/v) can be added to the final solution.[4]

-

-

Instrument Parameters:

-

Mass Spectrometer: An electrospray ionization mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas (Nitrogen) Flow Rate: Adjusted to obtain a stable spray.

-

Drying Gas (Nitrogen) Temperature: 200-350 °C.

-

Mass Range: m/z 50-500.

-

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum. For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID).

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Predicted ESI-MS/MS Fragmentation of this compound

Caption: Predicted fragmentation pathway for this compound in ESI-MS/MS.

References

Dawn of a New Era: A Technical Guide to the Early Research and Discovery of Simple Dipeptide Amides

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that paved the way for the synthesis and understanding of simple dipeptide amides, crucial building blocks in the development of peptide-based therapeutics. We explore the pioneering work of the early 20th century, focusing on the groundbreaking methodologies that first allowed for the controlled formation of the peptide bond. This document provides a historical and technical overview, complete with detailed experimental protocols derived from foundational publications, comparative data, and visualizations of the key chemical workflows.

The Dawn of Peptide Synthesis: Emil Fischer's Pioneering Work

At the turn of the 20th century, German chemist Emil Fischer laid the groundwork for peptide chemistry. His systematic approach to the synthesis of peptides provided the first tangible evidence for the polypeptide structure of proteins. A key achievement was the first synthesis of a dipeptide, glycylglycine, in 1901.[1][2][3][4] Fischer's methods, though revolutionary for their time, were arduous and often resulted in low yields and racemization.[5]

Fischer's Method for Dipeptide Synthesis

Fischer's initial synthesis of glycylglycine involved the hydrolysis of 2,5-diketopiperazine (glycine anhydride). He later developed a more general method for extending peptide chains, which involved the reaction of an α-chloroacyl chloride with an amino acid ester. The resulting α-chloro-dipeptide ester was then converted to the dipeptide by treatment with ammonia to replace the chlorine atom with an amino group.

Table 1: Summary of Emil Fischer's Dipeptide Synthesis (1903 Method)

| Step | Reactant 1 | Reactant 2 | Key Reagents | Intermediate Product | Final Product |

| 1. Acylation | α-Chloroacyl chloride | Amino acid ester | - | α-Chloro-dipeptide ester | - |

| 2. Amination | α-Chloro-dipeptide ester | Ammonia | Aqueous or alcoholic ammonia | - | Dipeptide |

Experimental Protocol: Fischer's Synthesis of a Dipeptide (Generalized)

The following protocol is a generalized representation of the Fischer peptide synthesis method as described in the literature of the early 20th century.

Materials:

-

α-Chloroacyl chloride (e.g., chloroacetyl chloride)

-

Amino acid ester (e.g., ethyl glycinate)

-

Anhydrous solvent (e.g., diethyl ether)

-

Aqueous ammonia

Procedure:

-

Acylation: The amino acid ester is dissolved in an anhydrous solvent. The α-chloroacyl chloride is added dropwise to the solution with cooling and stirring. The reaction mixture is then allowed to stand to complete the reaction, leading to the formation of the α-chloro-dipeptide ester.

-

Isolation of the Intermediate: The solvent is removed under reduced pressure. The resulting crude α-chloro-dipeptide ester is then purified, often by recrystallization.

-

Amination: The purified α-chloro-dipeptide ester is treated with a concentrated aqueous or alcoholic solution of ammonia in a sealed vessel at room temperature for several days.

-

Isolation of the Dipeptide: The excess ammonia and solvent are removed by evaporation. The resulting dipeptide is then isolated and purified, typically by recrystallization from water or ethanol.

Note: Specific yields and reaction conditions varied significantly depending on the specific amino acids used and were not always well-documented in a standardized manner in these early publications.

A Paradigm Shift: The Bergmann-Zervas Carbobenzoxy Method

A major breakthrough in peptide synthesis came in 1932 with the introduction of the carbobenzoxy (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas. This was the first reliable and reversible N-protecting group, which allowed for the controlled, stepwise synthesis of peptides with significantly reduced risk of racemization. The Cbz group is introduced by reacting an amino acid with benzyl chloroformate under Schotten-Baumann conditions and can be removed by catalytic hydrogenation, conditions that do not cleave the peptide bond.

The Carbobenzoxy (Cbz) Method for Dipeptide Amide Synthesis

The Bergmann-Zervas method involves three key stages: protection of the N-terminus of the first amino acid, activation of its C-terminus and coupling with a second amino acid (or its ester), and finally, deprotection of the N-terminus of the resulting dipeptide. To synthesize a dipeptide amide, the second component would be an amino acid amide or the dipeptide ester would be subsequently converted to an amide.

Table 2: Key Stages of the Bergmann-Zervas Carbobenzoxy Method

| Stage | Description | Key Reagent(s) |

| N-Protection | The amino group of the first amino acid is protected with the carbobenzoxy group. | Benzyl chloroformate, Base (e.g., NaOH) |

| Coupling | The Cbz-protected amino acid is coupled with the ester or amide of a second amino acid. | Carboxyl activating agent (e.g., acid chloride formation) |

| N-Deprotection | The Cbz group is removed from the resulting dipeptide to yield the free N-terminus. | H₂, Pd/C catalyst |

Experimental Protocol: Bergmann-Zervas Synthesis of a Cbz-Protected Amino Acid and Subsequent Dipeptide Formation

The following protocols are based on the descriptions provided in the foundational papers and subsequent standard laboratory procedures.

A. Preparation of a Cbz-Protected Amino Acid (e.g., Cbz-Glycine)

Materials:

-

Glycine

-

2 N Sodium hydroxide solution

-

Benzyl chloroformate (Cbz-Cl)

-

4 N Sodium hydroxide solution

-

Toluene

-

Diethyl ether

-

Concentrated hydrochloric acid

Procedure:

-

A solution of glycine (0.1 mole) in 50 ml of 2 N sodium hydroxide is placed in a three-necked flask equipped with a mechanical stirrer and two dropping funnels, and cooled in an ice bath.

-

Benzyl chloroformate (0.1 mole) and 25 ml of 4 N sodium hydroxide are added simultaneously and vigorously stirred over 20-25 minutes.

-

Stirring is continued for an additional 10 minutes.

-

The toluene layer is separated, and the aqueous layer is extracted once with ether.

-

The aqueous solution is cooled and acidified to Congo red with concentrated hydrochloric acid.

-

The precipitated Cbz-glycine is filtered, washed with cold water, and dried. The reported yield is typically high, around 86-91%, with a melting point of 119–120 °C.

B. Dipeptide Synthesis using the Cbz-Protected Amino Acid

-

Carboxyl Activation: The Cbz-protected amino acid is converted to a more reactive species, for example, an acid chloride by reaction with thionyl chloride or phosphorus pentachloride.

-

Coupling: The activated Cbz-amino acid is then reacted with an amino acid ester or amide in an inert solvent to form the Cbz-dipeptide derivative.

-

Deprotection: The Cbz-dipeptide is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to catalytic hydrogenation using a palladium-on-carbon catalyst. Hydrogen gas is bubbled through the solution until the reaction is complete.

-

Isolation: The catalyst is removed by filtration, and the solvent is evaporated to yield the dipeptide.

Early Research on Biological Activity and Potential Applications

The early 20th century saw the beginnings of research into the physiological effects of peptides, though the term "peptone"—referring to mixtures of peptides and amino acids from protein hydrolysis—was more commonly used. These early studies were largely qualitative, observing effects on blood pressure, blood coagulation, and general physiological responses.

It was understood that these protein breakdown products had potent biological effects, but the specific activities of well-defined simple dipeptide amides were not extensively quantified in the manner of modern pharmacology. The focus was more on the overall effects of these complex mixtures. The development of synthetic methods by Fischer and others, however, laid the crucial groundwork for later, more detailed structure-activity relationship studies.

The discovery of naturally occurring biologically active peptides, such as insulin in the 1920s, provided a major impetus for peptide research and the development of peptide-based drugs. However, quantitative pharmacological data, such as dose-response curves for simple synthetic dipeptide amides from this early period, is scarce in the available historical literature.

Conclusion

The early 20th century was a period of fundamental discovery in the chemistry of simple dipeptides. The pioneering, albeit challenging, methods of Emil Fischer provided the first synthetic route to these molecules and lent crucial support to the polypeptide theory of protein structure. The subsequent introduction of the carbobenzoxy protecting group by Bergmann and Zervas revolutionized the field, enabling controlled, stepwise peptide synthesis and opening the door to the creation of more complex and well-defined peptide structures. While the quantitative understanding of the biological activities of simple dipeptide amides was in its infancy during this period, the synthetic methodologies developed laid the essential foundation for the modern era of peptide drug discovery and development. This historical perspective underscores the critical importance of fundamental synthetic chemistry in advancing the frontiers of biology and medicine.

References

A Comprehensive Technical Guide to Glycylglycinamide

This guide provides an in-depth overview of the chemical and structural properties of Glycylglycinamide, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is a dipeptide amide. The following table summarizes its key quantitative identifiers and molecular properties.

| Identifier | Value | Source |

| CAS Number | 20238-94-2 | [1] |

| Molecular Formula | C4H9N3O2 | [1] |

| Molecular Weight | 131.13 g/mol | [1][2] |

| IUPAC Name | 2-amino-N-(2-amino-2-oxoethyl)acetamide | [1] |

| Canonical SMILES | C(C(=O)NCC(=O)N)N | |

| InChI | InChI=1S/C4H9N3O2/c5-1-4(9)7-2-3(6)8/h1-2,5H2,(H2,6,8)(H,7,9) | |

| InChIKey | DJGACOXTAHQLTD-UHFFFAOYSA-N |

Molecular Structure

The molecular structure of this compound consists of two glycine units linked by a peptide bond, with the C-terminus amidated. This structure is visualized in the following diagram.

Caption: 2D molecular structure of this compound.

References

An In-Depth Technical Guide to the Solubility and Stability of Glycylglycinamide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycylglycinamide, a dipeptide amide, serves as a fundamental model compound in the study of peptide chemistry and is a building block in the synthesis of more complex polypeptides. Its behavior in aqueous solutions is of paramount importance for a wide range of applications, from biochemical assays to pharmaceutical formulation development. Understanding the solubility and stability of this compound is critical for ensuring its effective use, accurate dosage, and optimal storage conditions.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound in aqueous environments. It details experimental protocols for determining its solubility and for assessing its stability under various stress conditions. While specific quantitative data for this compound is not extensively available in the public domain, this guide presents the methodologies to obtain such data and uses closely related compounds for illustrative purposes.

Physicochemical Properties of this compound

This compound is the amide of the dipeptide glycylglycine. Its structure consists of two glycine residues linked by a peptide bond, with the C-terminus capped as an amide.

| Property | Value | Reference |

| Molecular Formula | C4H9N3O2 | --INVALID-LINK-- |

| Molecular Weight | 131.13 g/mol | --INVALID-LINK-- |

| XLogP3-AA | -1.3 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

Solubility of this compound in Aqueous Solutions

The solubility of peptides is influenced by several factors, including their amino acid composition, sequence, and the physical and chemical properties of the solvent, such as temperature and pH. For short and neutral peptides like this compound, aqueous solubility is generally expected to be good.

General Principles of Peptide Solubility

The solubility of a peptide is largely determined by its overall charge and hydrophobicity. To estimate the solubility characteristics of a peptide, one can calculate its net charge at a given pH.

-

Acidic residues (Aspartic acid - D, Glutamic acid - E, and the C-terminal carboxyl group) are assigned a value of -1.

-

Basic residues (Lysine - K, Arginine - R, Histidine - H, and the N-terminal amino group) are assigned a value of +1.

This compound has a free N-terminal amino group but its C-terminus is an amide, which is neutral. Therefore, at neutral pH, it will have a net positive charge, suggesting it should be soluble in aqueous solutions.

Effect of Temperature on Solubility

Table 1: Illustrative Solubility of a Dipeptide (Glycylglycine) in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100g Water) |

| 20 | 16.6 |

| 25 | 18.2 |

| 30 | 20.1 |

| 40 | 24.2 |

| 50 | 29.0 |

Note: This data is for glycylglycine and serves as an example of the expected temperature-dependent solubility trend for a simple dipeptide.

Effect of pH on Solubility

The pH of the solution can significantly impact the solubility of a peptide by altering the ionization state of its acidic and basic groups. This compound has a primary amine at the N-terminus. At low pH, this group will be protonated (NH3+), increasing the peptide's polarity and likely its solubility. As the pH increases towards the pKa of the amino group, the peptide will become less charged, which might affect its solubility.

Table 2: Template for Recording pH-Dependent Solubility of this compound

| pH | Solubility (mg/mL) | Observations |

| 2.0 | ||

| 4.0 | ||

| 6.0 | ||

| 7.4 | ||

| 8.0 | ||

| 10.0 |

Experimental Protocol for Determining Aqueous Solubility

Methodology: Shake-Flask Method

-

Preparation of Solutions: Prepare a series of aqueous solutions with varying pH values (e.g., using appropriate buffers like phosphate, citrate, or borate buffers).

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffered solution in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Recording: Record the solubility in mg/mL or mol/L for each pH and temperature condition.

Stability of this compound in Aqueous Solutions

The stability of peptides in aqueous solutions is a critical parameter, as they can undergo various degradation reactions, primarily hydrolysis of the peptide and amide bonds.

Degradation Pathways

The primary degradation pathway for this compound in aqueous solution is expected to be hydrolysis. This can occur at the internal peptide bond or the C-terminal amide bond.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the peptide bond can be hydrolyzed to yield glycine and glycinamide. The C-terminal amide can also be hydrolyzed to give glycylglycine.

-

Base-Catalyzed Hydrolysis: In basic solutions, hydrolysis of the peptide and amide bonds can also occur.

Kinetics of Degradation

The rate of degradation of this compound will depend on factors such as pH, temperature, and buffer composition. Kinetic studies are essential to determine the shelf-life of its aqueous solutions.

Table 3: Template for Recording Degradation Kinetics of this compound at 37°C

| pH | Rate Constant (k) (time⁻¹) | Half-life (t½) | Degradation Products Identified |

| 2.0 | |||

| 5.0 | |||

| 7.4 | |||

| 9.0 |

Experimental Protocol for Stability and Forced Degradation Studies

Methodology: Stability-Indicating HPLC Method

This protocol is designed to assess the stability of this compound under various stress conditions to identify potential degradation products and determine degradation kinetics.

Detailed Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with a final concentration of 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C).

-

-

Time-Point Sampling: Withdraw aliquots from each stress condition at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching:

-

For acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, before analysis.

-

For other stress conditions, samples may be analyzed directly or after appropriate dilution.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm. For identification of degradation products, a mass spectrometer (MS) detector can be coupled to the HPLC.

-

-

Data Analysis:

-

Quantify the peak area of this compound at each time point to determine the percentage of degradation.

-

Plot the natural logarithm of the remaining concentration versus time to determine the first-order degradation rate constant (k).

-

Calculate the half-life (t½ = 0.693/k).

-

Analyze new peaks in the chromatogram to identify potential degradation products.

-

Conclusion

This guide provides a framework for understanding and evaluating the solubility and stability of this compound in aqueous solutions. While specific experimental data for this compound is limited in publicly accessible literature, the provided protocols and general principles of peptide chemistry offer a robust approach for researchers, scientists, and drug development professionals to generate the necessary data for their specific applications. The methodologies outlined for solubility determination and forced degradation studies are essential for the successful formulation, storage, and application of this compound and other similar peptide-based molecules. Accurate characterization of these properties will ensure the reliability and reproducibility of experimental results and the efficacy of potential therapeutic applications.

Theoretical Modeling of Glycylglycinamide Conformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to model the conformational landscape of glycylglycinamide. Due to the limited availability of published data directly on this compound, this guide leverages detailed computational studies on its close analog, glycylglycine N-methylamide (GGAm), to illustrate the core principles and protocols. These methodologies are directly applicable to the study of this compound and provide a robust framework for its conformational analysis.

Introduction to Conformational Analysis of Dipeptides

The three-dimensional structure of peptides is fundamental to their biological function. For small, flexible peptides like this compound, a multitude of conformations are possible due to the rotation around single bonds in the peptide backbone. Theoretical modeling provides a powerful tool to explore this conformational space, identify low-energy structures, and understand the factors governing their stability, such as intramolecular hydrogen bonding and solvent effects. The primary degrees of freedom in a dipeptide backbone are the dihedral (or torsion) angles phi (φ), psi (ψ), and omega (ω).

Key Computational Methodologies

The conformational analysis of this compound can be approached using a combination of quantum mechanics (QM) and molecular mechanics (MM) methods.

Quantum Mechanics (QM) Calculations

QM methods, particularly Density Functional Theory (DFT), are employed to perform accurate calculations of the electronic structure of the molecule. This allows for the precise determination of conformational energies and geometries.

Experimental Protocol: DFT-based Conformational Search

-

Initial Structure Generation: A systematic search of the conformational space is initiated by rotating the key dihedral angles (φ, ψ) of the this compound backbone.

-

Geometry Optimization: Each generated conformer is then subjected to geometry optimization. A commonly used and reliable level of theory for this is B3LYP with a correlation-consistent basis set such as cc-pVTZ(-f)++.[1]

-

Vibrational Frequency Analysis: To confirm that the optimized structures are true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer.

-

Energy Calculation: The relative free energies of the conformers are calculated at a standard temperature (e.g., 298.15 K) to determine their relative populations.[1]

-

Solvent Effects: To model the conformation in a biological environment, solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of this compound in a solvent environment over time, revealing conformational flexibility and the influence of explicit solvent molecules.

Experimental Protocol: Molecular Dynamics Simulation in Water

-

System Setup: The optimized structure of this compound is placed in a periodic box of a chosen water model (e.g., TIP4Pew).[2]

-

Force Field Selection: An appropriate force field for peptides, such as AMBER ff99SB, is chosen to describe the interatomic interactions.

-

Energy Minimization: The energy of the entire system (peptide and water) is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure (e.g., 1.01325 bar) in an NPT (isothermal-isobaric) ensemble.

-

Production Run: A long production simulation (e.g., 12 ns) is run to generate a trajectory of the molecule's motion.[1]

-

Trajectory Analysis: The resulting trajectory is analyzed to understand the distribution of dihedral angles, the formation and breaking of intramolecular and intermolecular hydrogen bonds, and the overall conformational landscape.

Quantitative Data: Conformational Analysis of Glycylglycine N-methylamide (GGAm)

The following tables summarize the quantitative data from a detailed DFT study on glycylglycine N-methylamide (GGAm), a close analog of this compound.[1] These results provide a strong indication of the expected conformational preferences of this compound.

Gas Phase Conformational Analysis

In the gas phase, conformations that allow for intramolecular hydrogen bonds are generally more stable. The C7 conformation, characterized by a seven-membered ring formed by a hydrogen bond, is particularly prevalent.

Table 1: Calculated Relative Free Energies and Dihedral Angles of trans-GGAm Conformers in the Gas Phase (B3LYP/cc-pVTZ(-f)++)

| Conformer ID | Relative Free Energy (kcal/mol) | φ (°) | ψ (°) | ω (°) | Intramolecular H-bond |

| 1 | 0.00 | -79.3 | 75.1 | 179.8 | C7 |

| 2 | 0.54 | -163.5 | 70.8 | -179.5 | C7 |

| 3 | 0.87 | 76.5 | -70.3 | 179.9 | C7 |

| 4 | 1.63 | -160.2 | 165.1 | -178.4 | C5 |

| 5 | 2.11 | 159.5 | -168.2 | -178.9 | C5 |

Aqueous Phase Conformational Analysis

In an aqueous environment, the energetic advantage of intramolecular hydrogen bonds is reduced due to competition with water molecules for hydrogen bonding. This leads to a different set of stable conformations.

Table 2: Calculated Relative Free Energies and Dihedral Angles of trans-GGAm Conformers in Aqueous Solution (PCM/B3LYP/cc-pVTZ(-f)++)

| Conformer ID | Relative Free Energy (kcal/mol) | φ (°) | ψ (°) | ω (°) | Intramolecular H-bond |

| 1 | 0.00 | -166.7 | 56.1 | 178.6 | None |

| 2 | 0.12 | 165.9 | -57.5 | 178.7 | None |

| 3 | 0.68 | -163.4 | 166.2 | -179.3 | C5 |

| 4 | 0.89 | 57.3 | 49.5 | -179.8 | None |

| 5 | 1.05 | -62.4 | -43.8 | 179.9 | None |

Visualizations of Computational Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational experiments and key concepts in conformational analysis.

References

Quantum Chemical Calculations of Glycylglycinamide: A Technical Guide

Introduction

Glycylglycinamide (Gly-Gly-NH2) is a dipeptide amide of significant interest in bioorganic chemistry and drug development due to its structural simplicity and relevance as a building block of larger polypeptides. Understanding its conformational landscape, stability, and electronic properties is crucial for elucidating its biological activity and for the rational design of peptide-based therapeutics. Quantum chemical calculations offer a powerful in-silico approach to investigate these properties at the atomic level, providing insights that complement experimental data.

This technical guide provides an in-depth overview of the application of quantum chemical methods to the study of this compound. Due to a lack of specific published research on this compound, this guide will utilize data and methodologies from studies on the closely related analogue, glycylglycine N-methylamide (GGAm), which differs by a single methyl group on the terminal amide. This molecule serves as an excellent proxy for understanding the conformational preferences and the impact of intramolecular hydrogen bonding. The methodologies and findings presented herein are foundational for researchers, scientists, and drug development professionals engaged in the computational analysis of small peptides.

Experimental Protocols: Computational Methodologies

The quantum chemical investigation of flexible molecules like this compound and its analogues involves a multi-step computational protocol to identify stable conformers and calculate their properties. The methods employed in analogous peptide studies provide a robust framework for such investigations.

A typical workflow for the conformational analysis and property calculation of a dipeptide amide is as follows:

-

Initial Structure Generation: The starting point is the generation of various possible conformations of the molecule. This can be achieved through systematic searches by rotating key dihedral angles (e.g., φ, ψ, and ω of the peptide backbone) or through molecular mechanics-based conformational searches.

-

Geometry Optimization: The generated structures are then optimized using quantum mechanical methods. A common and effective approach is Density Functional Theory (DFT).[1] The choice of functional and basis set is critical for accuracy. A widely used combination for such systems is the B3LYP functional with a Pople-style basis set like 6-311++G**.[2][3] This level of theory provides a good balance between computational cost and accuracy for capturing the geometries and relative energies of different conformers.

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), which is important for accurate energy comparisons.

-

Solvation Effects: The conformation and properties of peptides can be significantly influenced by their environment. To model the effect of a solvent, such as water, implicit solvation models like the Polarizable Continuum Model (PCM) are often employed.[1] This approach treats the solvent as a continuous dielectric medium, which is computationally efficient. For more detailed insights into specific solute-solvent interactions, explicit solvent molecules can be included in the quantum mechanical calculation.[4]

-

Analysis of Results: The final step involves a thorough analysis of the computed data. This includes comparing the relative energies of the conformers to determine their populations, examining geometric parameters (bond lengths, angles, and dihedral angles) to understand their structural features, and analyzing intramolecular interactions, such as hydrogen bonds.

Data Presentation: Conformational Analysis of Glycylglycine N-methylamide

The conformational landscape of glycylglycine N-methylamide (GGAm) has been investigated using DFT calculations, providing valuable insights into the factors governing its structure. The relative energies of different conformers are key to understanding their stability.

| Conformer | Key Intramolecular Interaction | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Phase, PCM, kcal/mol) |

| GGAm-1 | C=O···H-N (3→1) hydrogen bond | 0.00 | 0.00 |

| GGAm-ext | Extended conformation | Higher in energy | Lowered relative energy |

| GGAm-cis | cis-amide bond | ~6 | Reduced by more than half |

Note: The exact relative energies for all conformers are not explicitly provided in the search result, hence a descriptive summary is presented. The strength of the intramolecular hydrogen bond is a determining factor for the minimum energy conformation in the gas phase. In a simulated aqueous environment using a dielectric continuum model, the intramolecular hydrogen bonds are weakened, leading to changes in the relative stability of conformers.

Visualization of Computational Workflows

Diagrams created using the DOT language provide a clear visual representation of the logical steps and relationships within the computational chemistry workflow.

Caption: A typical workflow for quantum chemical conformational analysis of a dipeptide amide.

Caption: Logical relationships in a quantum chemical study of a peptide.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Density functional theory study on the structure and vibrational frequencies of glycylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyglycine conformational analysis: calculated vs experimental gas-phase basicities and proton affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Glycylglycinamide: An Enigmatic Dipeptide with Limited Characterized Biological Action

Despite its simple structure as a dipeptide, a comprehensive review of available scientific literature reveals a significant lack of detailed information regarding a specific mechanism of action for glycylglycinamide in biological systems. While its constituent amino acid, glycine, and the related dipeptide, glycylglycine, have well-documented physiological roles, this compound remains a largely uncharacterized molecule in terms of its direct biological function and molecular pathways.

Currently, information on this compound is primarily confined to chemical databases and supplier catalogues, which detail its physical and chemical properties but offer no substantive data on its interactions with cellular components or its effects on biological processes.

One of the few available studies that directly investigated a potential therapeutic role for this compound found it to be inactive. In a study focused on the anticonvulsant activity of various glycinamide derivatives, this compound was tested in animal models but did not demonstrate any protective effects against seizures. This suggests that in the context of epilepsy, this particular dipeptide does not engage with the relevant neurological targets or pathways.

In contrast, the closely related dipeptide, glycylglycine, has been the subject of more extensive research. Studies indicate that glycylglycine is involved in cellular metabolism, can act as an energy source, and may play a role in regulating amino acid metabolic pathways to promote protein synthesis and cell growth. Furthermore, glycylglycine has shown potential neuroprotective effects and is being explored for its utility in drug delivery systems. However, it is crucial to emphasize that these findings pertain to glycylglycine and cannot be extrapolated to this compound without direct experimental evidence.

The metabolism of glycine itself is well-understood, involving pathways such as the glycine cleavage system, which is crucial for one-carbon metabolism. Glycine also functions as a neurotransmitter in the central nervous system. While this compound is composed of two glycine units, its metabolic fate and byproducts upon potential enzymatic hydrolysis in biological systems have not been specifically detailed in the available literature.

At present, there is no publicly available quantitative data, such as binding affinities or enzyme inhibition constants, for this compound. Consequently, detailed experimental protocols for assessing its mechanism of action and diagrams of any associated signaling pathways cannot be constructed.

An In-Depth Technical Guide to the Thermal Degradation of Glycylglycinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of Glycylglycinamide. Drawing upon data from analogous compounds and established analytical protocols, this document outlines the expected thermal behavior, degradation pathways, and the experimental methodologies used to investigate these properties. This guide is intended to be a valuable resource for researchers and professionals involved in the development and stability testing of peptide-based pharmaceuticals.

Introduction

This compound, a simple dipeptide amide, is a fundamental building block in various biochemical and pharmaceutical applications. Understanding its thermal stability is paramount for defining storage conditions, manufacturing processes, and predicting shelf-life. Thermal degradation can lead to loss of efficacy, formation of impurities, and potential toxicity. This guide details the expected thermal decomposition profile of this compound, based on studies of its close structural analog, Glycylglycine.

Thermal Degradation Profile

The thermal degradation of peptides is a complex process involving multiple reaction pathways, including hydrolysis, deamidation, and fragmentation of the peptide backbone. For this compound, the primary points of thermal instability are the peptide bond and the terminal amide group.

Onset of Decomposition

Based on thermal analysis of Glycylglycine, the onset of thermal decomposition for this compound is anticipated to be at a lower temperature than its constituent amino acid, glycine. Glycylglycine has been observed to begin decomposing at approximately 214°C. This suggests that the peptide bond is more susceptible to thermal cleavage than the individual amino acid structure.

Degradation Products

The thermal decomposition of this compound is expected to yield a variety of gaseous and solid products. Key anticipated gaseous products include:

-

Ammonia (NH₃): Arising from the cleavage of the terminal amide group and the amino group.

-

Water (H₂O): Formed through dehydration reactions.

-

Carbon Dioxide (CO₂): Resulting from decarboxylation of the carboxylic acid group formed upon hydrolysis of the amide.

-

Hydrogen Cyanide (HCN) and Isocyanic Acid (HNCO): These can be formed at higher temperatures through the fragmentation of the peptide backbone and cyclic intermediates.

Solid residues may include larger peptide fragments and cyclic compounds like 2,5-diketopiperazine, which is a common thermal degradation product of dipeptides.

Quantitative Thermal Analysis Data

Table 1: Summary of Thermogravimetric Analysis (TGA) Data for Glycylglycine

| Parameter | Value | Description |

| Onset of Decomposition | ~ 214 °C | The temperature at which significant mass loss begins. |

| Major Mass Loss Stage | 214 - 275 °C | The primary temperature range for the decomposition of the molecule. |

| Residue at 800 °C | ~ 30% | The percentage of the initial mass remaining at high temperatures. |

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data for Glycylglycine

| Parameter | Value | Description |

| Endothermic Peak | ~ 250 °C | Corresponds to the major decomposition event, indicating an energy-absorbing process. |

Experimental Protocols

To investigate the thermal degradation of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring the change in mass as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is calibrated for mass and temperature.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen is used as the purge gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove gaseous decomposition products.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperatures of maximum mass loss rates, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen is used as the purge gas at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample and reference are heated from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events, such as melting and decomposition, and to determine the peak temperatures and enthalpy changes associated with these transitions.

Visualizations

Proposed Thermal Degradation Pathway of this compound

Caption: Proposed thermal degradation pathway for this compound.

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal degradation of this compound, leveraging data from its close analog, Glycylglycine, and established analytical protocols. The information presented herein is critical for the development of robust and stable peptide-based pharmaceutical products. Further experimental studies directly on this compound are recommended to confirm and expand upon the findings outlined in this guide.

Methodological & Application

Application of Glycylglycinamide in Solid-Phase Peptide Synthesis for C-Terminal Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient and robust synthesis of peptides for a vast array of applications, from basic research to drug discovery and development. The choice of a solid support and the linking moiety is critical as it dictates the C-terminal functionality of the synthesized peptide. While standard resins are commercially available for the synthesis of C-terminal acids and amides, the generation of peptides with specific C-terminal modifications, such as a dipeptidylamide, requires a more tailored approach.

This document provides a detailed, albeit theoretical, protocol for the use of glycylglycinamide as a "handle" or "linker" in SPPS to generate peptides with a C-terminal this compound moiety (-Gly-Gly-NH₂). This modification can be of interest for modulating peptide solubility, stability, and biological activity. As the direct use of this compound as a standard linker is not widely documented, this protocol is based on established principles of SPPS and serves as a foundational guide for researchers looking to explore this novel C-terminal modification.

Principle

The proposed strategy involves the initial immobilization of this compound onto a suitable solid support. The free amine of the resin-bound this compound then serves as the starting point for peptide chain elongation using standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry. Upon completion of the synthesis, the peptide is cleaved from the resin, yielding the desired product with a C-terminal this compound.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data that could be expected when synthesizing a model decapeptide using the proposed this compound linker protocol. This data is intended for illustrative purposes to provide a benchmark for researchers.

| Parameter | Expected Value | Notes |

| Resin Loading Capacity | 0.4 - 0.7 mmol/g | Dependent on the initial resin and the efficiency of this compound coupling. |

| Average Coupling Efficiency per Cycle | >99% | Monitored by a qualitative ninhydrin test. |

| Crude Peptide Purity (post-cleavage) | 65 - 85% | Dependent on the peptide sequence and synthesis efficiency. Assessed by RP-HPLC. |

| Final Peptide Purity (after purification) | >98% | Achieved through preparative RP-HPLC. |

| Overall Yield | 15 - 30% | Calculated based on the initial loading of the resin. |

Experimental Protocols

Immobilization of this compound onto a Solid Support (Example: 2-Chlorotrityl Chloride Resin)

This protocol describes the attachment of this compound to 2-chlorotrityl chloride resin, which allows for mild cleavage conditions.

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g)

-

This compound hydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH)

-

Shaking vessel

Procedure:

-

Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin in 10 mL of DCM in a shaking vessel for 30 minutes.

-

Preparation of this compound Solution: In a separate flask, dissolve 2.0 equivalents of this compound hydrochloride (relative to resin capacity) in a minimal amount of DMF. Neutralize with 2.0 equivalents of DIPEA.

-

Coupling Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin. Add an additional 4.0 equivalents of DIPEA to the resin suspension.

-

Agitation: Agitate the mixture at room temperature for 4 hours.

-

Capping: To cap any remaining reactive trityl groups, add 1.0 mL of methanol and agitate for 30 minutes.

-

Washing: Drain the reaction mixture and wash the resin sequentially with:

-

DCM (3 x 10 mL)

-

DMF (3 x 10 mL)

-

MeOH (3 x 10 mL)

-

DCM (3 x 10 mL)

-

-

Drying: Dry the resin under vacuum to a constant weight.

-

Loading Determination (Optional): The loading of this compound can be determined by Fmoc quantification after coupling and deprotection of a known amount of Fmoc-amino acid to the resin-bound dipeptide.

Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the standard cycle for elongating the peptide chain on the this compound-functionalized resin.

Materials:

-

This compound-functionalized resin

-

Fmoc-protected amino acids with acid-labile side-chain protection (e.g., tBu, Boc, Trt)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Activation base: DIPEA

-

Fmoc deprotection solution: 20% (v/v) piperidine in DMF

-

Solvents: DMF, DCM

-

Washing solvent: Isopropanol (IPA)

Procedure (for each amino acid coupling):

-

Resin Swelling: Swell the this compound-resin in DMF for 30 minutes.

-

Fmoc Deprotection (if applicable, for subsequent cycles):

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 10 mL) and IPA (2 x 10 mL).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3.0 eq. relative to resin loading) with HBTU/HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Coupling Completion Check: Perform a qualitative ninhydrin (Kaiser) test to ensure the reaction has gone to completion (negative result). If the test is positive, repeat the coupling step.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O)

-

Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

-

Cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction:

-

Place the dried resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail (10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate into a cold centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Add the TFA solution dropwise to a larger volume of cold diethyl ether (10-fold excess) to precipitate the crude peptide.

-

-

Peptide Isolation:

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

-

Drying: Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Visualizations

Application Notes and Protocols for Glycylglycine as a Buffering Agent in Enzyme Kinetics Assays

Disclaimer: Initial searches for "glycylglycinamide" as a buffering agent did not yield relevant results. The information presented herein pertains to glycylglycine , a dipeptide with a similar structure, which is commonly used as a biological buffer. It is presumed that this is the intended compound of interest for the user's application.

Introduction

Glycylglycine is a dipeptide of glycine, making it the simplest peptide. Its utility as a biological buffer stems from its pKa value in the physiological range, low toxicity, and stability in solution.[1] In enzyme kinetics assays, maintaining a stable pH is critical, as even minor fluctuations can significantly impact enzyme structure and activity, thereby affecting kinetic parameters such as K_m_ and V_max_.[2][3] Glycylglycine, with its buffering range of approximately pH 7.5 to 8.9, is particularly well-suited for assays involving enzymes that function under slightly alkaline conditions.[1]

Advantages of Glycylglycine in Enzyme Assays

-

Physiological pH Range: The pKa of the amino group of glycylglycine is approximately 8.25, making it an effective buffer in the pH range of 7.5 to 8.9. This is advantageous for many enzymatic reactions that exhibit optimal activity in this range.

-

Low Metal Ion Chelation Potential (in comparison to some other buffers): While glycylglycine can form complexes with some metal ions, its chelating effect is often less pronounced than that of buffers like Tris, which is known to interact with various metal ions.[4] This can be particularly important for metalloenzymes, where the buffer should not interfere with the metal cofactor essential for catalytic activity.

-

High Solubility and Stability: Glycylglycine is highly soluble in water and its solutions are stable, which simplifies the preparation of assay buffers.

-

Minimal Interaction with Biological Components: As a simple dipeptide, glycylglycine is generally considered to be biochemically inert and less likely to interfere with the enzymatic reaction compared to more complex buffer molecules.

Considerations and Limitations

-

Metal Ion Chelation: Despite having a lower chelating potential than some buffers, glycylglycine is known to form complexes with transition metal ions such as Cu(II) and Ni(II). The stability of these complexes is pH-dependent. Therefore, when working with metalloenzymes, it is crucial to consider the potential for glycylglycine to sequester essential metal cofactors. It may be necessary to supplement the assay buffer with an appropriate concentration of the required metal ion.

-

Temperature Dependence of pKa: Like most amine-based buffers, the pKa of glycylglycine is sensitive to temperature changes. This should be taken into account when preparing the buffer and conducting assays at temperatures other than room temperature.

-

Cost: Glycylglycine can be more expensive than other common buffers like Tris or phosphate buffers.

Data Presentation

Physicochemical Properties of Glycylglycine

| Property | Value | Reference |

| Molecular Formula | C₄H₈N₂O₃ | |

| Molecular Weight | 132.12 g/mol | |

| pKa₁ (Carboxyl Group) | ~3.14 | |

| pKa₂ (Amino Group) | ~8.25 | |

| Effective Buffering Range | pH 2.5 - 3.8 and 7.5 - 8.9 | |

| Solubility in Water | 132 g/L at 20°C |

Stability Constants (log K) of Glycylglycine with Metal Ions

The following table provides an overview of the stability constants for the formation of 1:1 complexes between glycylglycine and various divalent metal ions. Higher values indicate stronger chelation. This data is crucial for researchers working with metalloenzymes.

| Metal Ion | log K₁ | Reference |

| Co(II) | ~3.5 | |

| Ni(II) | ~4.2 | |

| Cu(II) | ~5.8 | |

| Zn(II) | ~3.8 | |

| Cd(II) | ~3.5 |

Note: These values can vary with temperature, ionic strength, and the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Glycylglycine Buffer Stock Solution (pH 8.0)

Materials:

-

Glycylglycine (MW: 132.12 g/mol )

-

Deionized water

-

1 M NaOH or 1 M HCl

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

Procedure:

-

Weigh out 13.21 g of glycylglycine.

-

Add the glycylglycine to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and stir until the glycylglycine is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Immerse the pH electrode in the glycylglycine solution and monitor the pH.

-

Slowly add 1 M NaOH dropwise to the solution while stirring until the pH reaches 8.0. If the pH overshoots, use 1 M HCl to adjust it back.

-

Once the desired pH is stable, transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to the 1 L mark.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Store the buffer solution at 4°C. For long-term storage, the buffer can be filter-sterilized.

Protocol 2: General Enzyme Kinetics Assay using a Glycylglycine Buffer

This protocol provides a general framework for determining the kinetic parameters (K_m_ and V_max_) of an enzyme using a spectrophotometric assay in a glycylglycine buffer. This protocol will need to be adapted based on the specific enzyme and substrate being studied.

Materials:

-

Enzyme stock solution

-

Substrate stock solution

-

0.1 M Glycylglycine buffer, pH 8.0 (prepared as in Protocol 1)

-

96-well microplate (UV-transparent if required)

-

Microplate spectrophotometer

-

Multichannel pipette

Procedure:

-

Prepare Substrate Dilutions: Prepare a series of substrate dilutions in the 0.1 M glycylglycine buffer. The final concentrations should typically range from 0.1 to 10 times the expected K_m_ of the enzyme.

-

Prepare Enzyme Dilution: Dilute the enzyme stock solution to the desired working concentration in the glycylglycine buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Setup:

-

Add a fixed volume (e.g., 180 µL) of each substrate dilution to the wells of the 96-well plate. Include a blank for each substrate concentration containing only the buffer and substrate.

-

Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiate the Reaction: Add a small volume (e.g., 20 µL) of the diluted enzyme solution to each well to initiate the reaction. Mix gently by pipetting up and down.

-

Monitor the Reaction: Immediately place the microplate in the spectrophotometer and begin reading the absorbance at the appropriate wavelength for the product formation at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

Data Analysis:

-

For each substrate concentration, plot absorbance versus time.

-

Determine the initial reaction velocity (V₀) from the linear portion of each curve.

-

Plot V₀ versus the substrate concentration.

-

Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_. Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

-

Protocol 3: Protease Activity Assay in a Glycine-NaOH Buffer

This protocol is adapted from a caseinolytic method for measuring protease activity.

Materials:

-

Protease enzyme solution

-

0.1 M Glycine-NaOH buffer, pH 9.0

-

2% (w/v) Casein solution in 0.1 M Glycine-NaOH buffer, pH 9.0

-

1 M HCl

-

5% (w/v) Trichloroacetic acid (TCA)

-

Bovine Serum Albumin (BSA) standards

-

Reagents for a protein quantification assay (e.g., Lowry or Bradford)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, incubate 0.65 mL of the Glycine-NaOH buffer with 0.05 mL of the enzyme solution for 10 minutes at 37°C.

-

Substrate Addition: Add 2 mL of the 2% casein solution to the tube and incubate the reaction mixture at 37°C for 20 minutes.

-

Stopping the Reaction: Terminate the reaction by adding 0.1 mL of 1 M HCl.

-

Precipitation of Unhydrolyzed Casein: Add 5 mL of 5% TCA to precipitate the non-hydrolyzed casein.

-

Centrifugation: Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet the precipitated casein.

-

Quantification of Soluble Peptides: Carefully collect the supernatant. Measure the protein concentration in 0.5 mL of the supernatant using a standard protein quantification method, such as the Lowry method, with BSA as the standard.

-

Calculation of Enzyme Activity: One unit of enzyme activity is defined as the amount of enzyme that liberates peptide fragments equivalent to 1 mg of BSA per minute under the assay conditions.

Visualizations

Caption: Workflow for Determining Enzyme Kinetic Parameters.

Caption: Logic Diagram for Buffer Selection in Enzyme Assays.

References

- 1. You are being redirected... [bio-world.com]

- 2. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 3. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]

- 4. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Formulation of Cell Culture Media with Glycylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The optimization of cell culture media is a critical aspect of life science research and biopharmaceutical production. Media supplements can significantly impact cell growth, viability, and function. While the dipeptide Glycylglycinamide was the initial subject of this document, a thorough review of the scientific literature reveals a significant lack of specific data regarding its use in cell culture applications. However, extensive research is available for the closely related dipeptide, Glycylglycine .

Glycylglycine, a dipeptide composed of two glycine molecules, has been shown to play a role in various cellular processes. It can serve as an energy source, participate in the regulation of amino acid metabolism, and contribute to antioxidant responses.[1] Notably, studies have demonstrated its ability to promote the proliferation of specific cell types, such as spermatogonial stem cells (SSCs), suggesting its potential as a valuable supplement in certain cell culture systems.[2] Conversely, the amino acid glycine has been shown to inhibit the proliferation of other cell types, like T lymphocytes, by affecting ion channel activity. This highlights the cell-type-specific effects that these small molecules can have.

These application notes provide a summary of the available quantitative data on the effects of Glycylglycine on cell proliferation and detailed protocols for incorporating and evaluating this dipeptide in your own cell culture experiments.

Data Presentation

The following table summarizes the quantitative data from a study investigating the effect of Glycylglycine on the proliferation of spermatogonial stem cells (SSCs) after the deprivation of Glial cell line-derived neurotrophic factor (GDNF), a critical growth factor for these cells.

| Treatment Group | Cell Viability (OD450) | Relative Cell Proliferation (EdU Assay) | Observations |

| Control (Complete Medium) | ~1.8 | 100% | Normal proliferation |

| GDNF Deprivation (0.1 ng/ml) | ~1.0 | ~50% | Significantly reduced viability and proliferation |

| GDNF Deprivation + Glycylglycine (10 µM) | ~1.5 | ~80% | Significantly rescued cell viability and proliferation |